(R)-3-Amino-2-phenylpropanoic acid
Overview
Description
®-3-Amino-2-phenylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a phenylpropanoic acid backbone
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to a condensed and transcriptionally silenced chromatin structure.
Mode of Action
This would result in a more relaxed chromatin structure, promoting gene transcription .
Biochemical Pathways
If it does inhibit hdacs, it could impact various cellular processes, including cell cycle progression, differentiation, and apoptosis, given the broad range of proteins that hdacs target for deacetylation .
Result of Action
If it does inhibit hdacs, it could lead to changes in gene expression, potentially affecting various cellular processes such as cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-phenyl-2-acetamidopropenoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods: Industrial production of ®-3-amino-2-phenylpropanoic acid typically involves the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric excess. These methods are preferred due to their efficiency and environmentally friendly nature.
Types of Reactions:
Oxidation: ®-3-amino-2-phenylpropanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
®-3-Amino-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
(S)-3-Amino-2-phenylpropanoic acid: The enantiomer of the ®-form, with different biological activity.
Phenylalanine: An essential amino acid with a similar structure but different functional groups.
Tyrosine: Another amino acid with a phenyl group, but with an additional hydroxyl group.
Uniqueness: ®-3-Amino-2-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral environments in biological systems makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2R)-3-amino-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449994 | |
Record name | (R)-3-Phenyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-63-5 | |
Record name | (R)-3-Phenyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-2-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the absolute configuration of (R)-(+)-3-Amino-2-phenylpropanoic acid confirmed in the study?
A1: The absolute configuration of (R)-(+)-3-Amino-2-phenylpropanoic acid was confirmed through an enantioselective synthesis and X-ray crystallography. The researchers synthesized the compound using a chiral auxiliary and then analyzed the salt formed with (1S)-(+)-camphor-10-sulfonic acid using X-ray crystallography. This analysis allowed them to definitively determine the compound's absolute configuration as (R)-(+). []
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